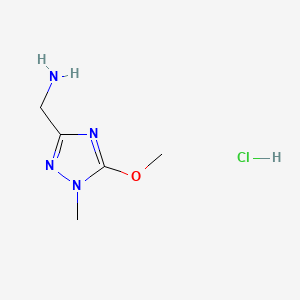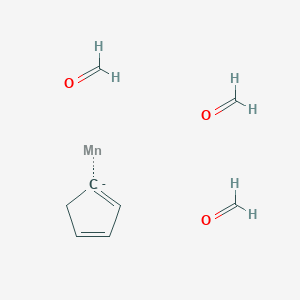![molecular formula C19H18FNOS B12455420 1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound characterized by its unique structural features, including a benzyl group, a fluorophenyl sulfanyl moiety, and a pyrrolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base.
Attachment of the Fluorophenyl Sulfanyl Group: This step often involves the reaction of the pyrrolone intermediate with 4-fluorothiophenol under conditions that promote the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl sulfanyl group can enhance binding affinity and specificity, while the pyrrolone core may contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-5-[(4-chlorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-benzyl-5-[(4-methylphenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the fluorophenyl sulfanyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Eigenschaften
Molekularformel |
C19H18FNOS |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-benzyl-2-(4-fluorophenyl)sulfanyl-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18FNOS/c1-13-14(2)19(23-17-10-8-16(20)9-11-17)21(18(13)22)12-15-6-4-3-5-7-15/h3-11,19H,12H2,1-2H3 |
InChI-Schlüssel |
HPHDWWLTWSMPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C1SC2=CC=C(C=C2)F)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)

![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)

![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)

![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)



